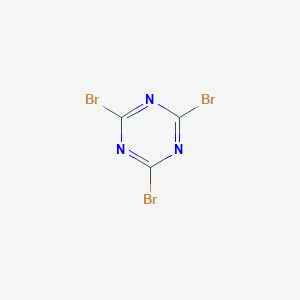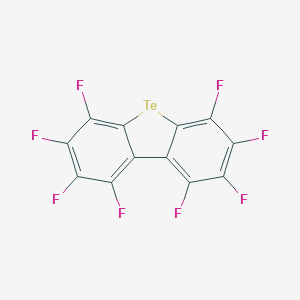
Octafluorodibenzotellurophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Octafluorodibenzotellurophene (OFDT) is a chemical compound that has gained significant attention in recent years due to its unique properties and potential applications in various scientific fields. OFDT belongs to the class of organotellurium compounds, which are known for their diverse chemical and biological activities.
Mécanisme D'action
The mechanism of action of Octafluorodibenzotellurophene is not fully understood, but it is believed to involve the interaction of the tellurium atom with various biological molecules, including proteins and nucleic acids. Octafluorodibenzotellurophene has been shown to exhibit antioxidant activity, which may be due to its ability to scavenge free radicals and reactive oxygen species. Octafluorodibenzotellurophene has also been shown to inhibit the growth of various cancer cell lines, although the exact mechanism of this activity is not yet known.
Effets Biochimiques Et Physiologiques
Octafluorodibenzotellurophene has been shown to exhibit various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anticancer activity. Octafluorodibenzotellurophene has been shown to scavenge free radicals and reactive oxygen species, which may help to protect cells from oxidative damage. Octafluorodibenzotellurophene has also been shown to inhibit the production of pro-inflammatory cytokines, which may help to reduce inflammation in various diseases. Additionally, Octafluorodibenzotellurophene has been shown to inhibit the growth of various cancer cell lines, which may make it a promising candidate for the development of anticancer drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Octafluorodibenzotellurophene has several advantages for use in lab experiments, including its high yield of synthesis, its stability, and its unique properties. Octafluorodibenzotellurophene is also relatively easy to handle and store, which makes it a convenient compound for use in various scientific fields. However, Octafluorodibenzotellurophene also has some limitations, including its toxicity and its limited solubility in some solvents. These limitations may make it difficult to use Octafluorodibenzotellurophene in certain experiments, and researchers should take these factors into consideration when planning their experiments.
Orientations Futures
There are several future directions for research on Octafluorodibenzotellurophene, including the development of new synthetic methods, the investigation of its mechanism of action, and the exploration of its potential applications in various scientific fields. Researchers may also investigate the use of Octafluorodibenzotellurophene in combination with other compounds to enhance its biological activity. Additionally, researchers may investigate the potential use of Octafluorodibenzotellurophene as a diagnostic tool for various diseases, as well as its potential as a therapeutic agent for various conditions. Overall, Octafluorodibenzotellurophene is a promising compound with many potential applications in various scientific fields, and further research is needed to fully understand its properties and potential.
Méthodes De Synthèse
Octafluorodibenzotellurophene can be synthesized through various methods, including the reaction of 1,2-dibromo-4,5-difluorobenzene with tellurium powder in the presence of a reducing agent such as zinc. This method yields Octafluorodibenzotellurophene as a yellowish solid with a high yield. Other methods of synthesis include the reaction of 1,2-dibromo-4,5-difluorobenzene with tellurium tetrachloride and the reaction of 1,2-dibromo-4,5-difluorobenzene with tellurium dioxide in the presence of a reducing agent.
Applications De Recherche Scientifique
Octafluorodibenzotellurophene has been extensively studied for its potential applications in various scientific fields, including organic electronics, optoelectronics, and photovoltaics. Octafluorodibenzotellurophene has been used as a building block for the synthesis of organic semiconductors, which have shown promising properties for use in electronic devices such as field-effect transistors and solar cells. Octafluorodibenzotellurophene has also been used as a dopant in organic photovoltaic devices, which has resulted in improved device performance.
Propriétés
Numéro CAS |
16012-86-5 |
|---|---|
Nom du produit |
Octafluorodibenzotellurophene |
Formule moléculaire |
C12F8Te |
Poids moléculaire |
423.7 g/mol |
Nom IUPAC |
1,2,3,4,6,7,8,9-octafluorodibenzotellurophene |
InChI |
InChI=1S/C12F8Te/c13-3-1-2-4(14)6(16)8(18)10(20)12(2)21-11(1)9(19)7(17)5(3)15 |
Clé InChI |
FSPZWVZVMADDFR-UHFFFAOYSA-N |
SMILES |
C12=C(C(=C(C(=C1[Te]C3=C(C(=C(C(=C23)F)F)F)F)F)F)F)F |
SMILES canonique |
C12=C(C(=C(C(=C1[Te]C3=C(C(=C(C(=C23)F)F)F)F)F)F)F)F |
Synonymes |
Octafluorodibenzotellurophene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



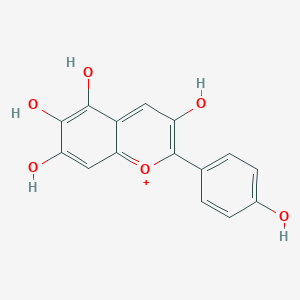
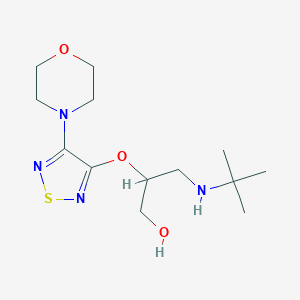
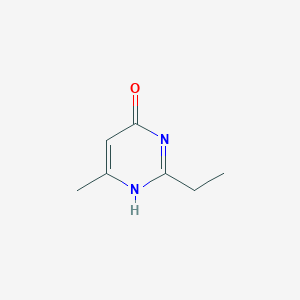
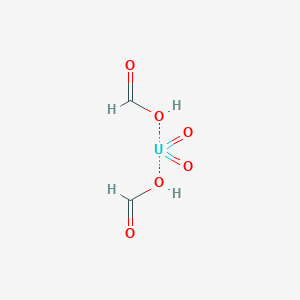
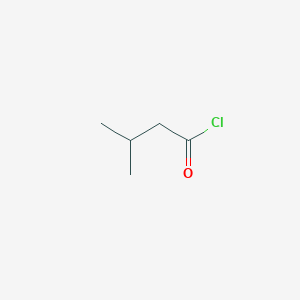
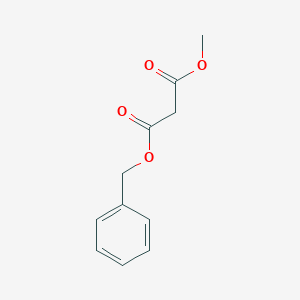
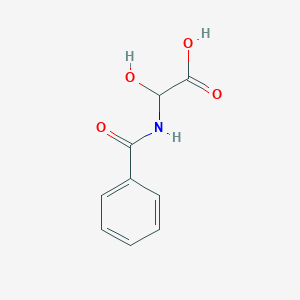

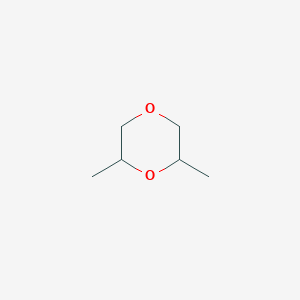
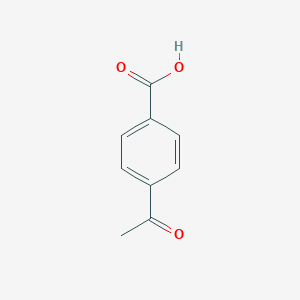
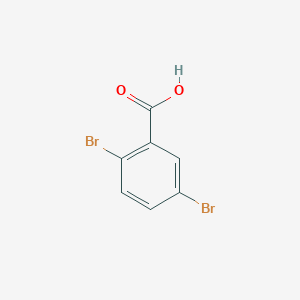
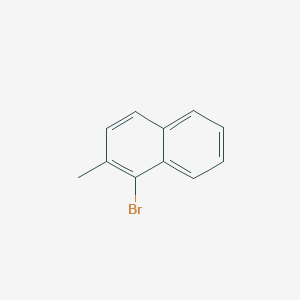
![Acetamide, N-[4-[[2-nitro-4-[(4-nitrophenyl)azo]phenyl]amino]phenyl]-](/img/structure/B105005.png)
